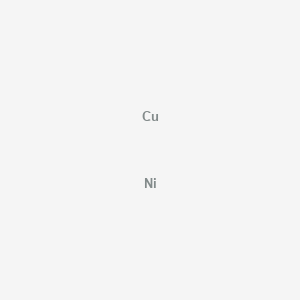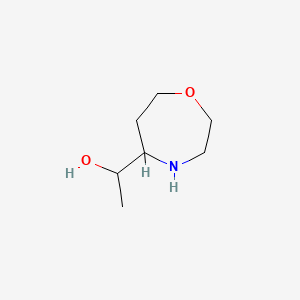
5-Chloro-8-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-fluoroquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.
Cyclization: Formation of the quinoline core through cyclization reactions.
Functional Group Modification: Introduction of the ketone group at the 4-position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Modification of the oxidation state of the compound.
Condensation Reactions: Formation of larger molecules through the combination of smaller units.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could modify the ketone group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate for treating infections or cancer.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoroquinolin-4(1H)-one would depend on its specific biological activity. For example:
Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Uniqueness
5-Chloro-8-fluoroquinolin-4(1H)-one is unique due to its specific substitution pattern, which might confer distinct biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
5-chloro-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) |
InChI Key |
UMXSBGQMPILWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=O)C=CNC2=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)







![3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid](/img/structure/B13448982.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid](/img/structure/B13448997.png)
![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
